molecular formula C9H15BrFNO2 B1447880 tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate CAS No. 1818847-23-2

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1447880
CAS No.: 1818847-23-2
M. Wt: 268.12 g/mol
InChI Key: GFICPINAPXXEHE-NKWVEPMBSA-N
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Description

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate (CAS 1818847-23-2) is a fluorinated and brominated pyrrolidine derivative with a molecular formula of C9H15BrFNO2 and a molecular weight of 268.13 g/mol . This compound is a valuable bifunctional intermediate in pharmaceutical research and organic synthesis. The stereochemistry of the cis-configured bromo and fluoro substituents on the pyrrolidine ring, along with the Boc (tert-butoxycarbonyl) protecting group, makes it a versatile precursor for the development of more complex molecules. A key research application of this scaffold is in the discovery of targeted covalent inhibitors, such as potent and specific dihydroisoxazole inhibitors for transglutaminase 2 (TG2), an enzyme implicated in inflammatory and fibrotic diseases . The reactive bromo and fluoro handles allow for further synthetic elaboration to create potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICPINAPXXEHE-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate typically proceeds via:

  • Starting material: A suitably protected pyrrolidine or pyrrolidine precursor, often bearing a tert-butyl carbamate (Boc) protecting group on the nitrogen.
  • Halogenation: Introduction of a bromine atom at the 3-position via electrophilic bromination or halogenation of an alkene or suitable precursor.
  • Fluorination: Installation of the fluorine atom at the 4-position, often through nucleophilic fluorination or fluorobromination techniques.
  • Stereochemical control: Ensuring the cis configuration between the 3-bromo and 4-fluoro substituents on the pyrrolidine ring.

Detailed Preparation Methods

Bromofluorination of Alkenes

A key step for preparing sp^3-enriched fluoro-bromo derivatives involves bromofluorination of alkenes. For example, as reported by Grygorenko et al., the reaction of alkenes with N-bromosuccinimide (NBS) and triethylamine-trihydrofluoride (Et3N·3HF) in dichloromethane at low temperature (5 °C) leads to regioselective addition of bromine and fluorine across the double bond following Markovnikov’s rule. This method provides access to β-fluoro bromides with high selectivity and yields (up to 64-66%).

  • Reaction conditions:
    • Alkene dissolved in CH2Cl2
    • Addition of Et3N·3HF at 5 °C
    • Slow addition of NBS portionwise
    • Stirring overnight at room temperature
    • Workup by quenching in ice-water and extraction

This approach can be adapted to cyclic substrates, such as pyrrolidine derivatives, to install bromine and fluorine substituents at adjacent carbons.

Use of tert-Butyl Carbamate Protected Pyrrolidines

The starting pyrrolidine ring is typically protected at the nitrogen with a tert-butyl carbamate (Boc) group to prevent side reactions and facilitate purification. For example, tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate have been used as precursors for similar ring systems.

  • The Boc group is stable under bromofluorination conditions.
  • After halogenation, the Boc-protected intermediate can be purified by column chromatography.

Stereochemical Control and Diastereoselectivity

The cis configuration of the 3-bromo and 4-fluoro substituents is achieved by controlling the reaction conditions and the substrate stereochemistry. The bromofluorination reaction proceeds with stereospecificity due to the cyclic nature of the substrate and the reaction mechanism, favoring the cis isomer.

  • Diastereomeric ratios can be monitored by NMR spectroscopy, often using ^1H and ^19F NMR.
  • Purification by preparative chromatography allows isolation of the desired cis isomer.

Subsequent Functional Group Transformations

Further transformations may include:

  • Oxidative chlorination or substitution reactions on intermediates to modify functional groups.
  • Coupling reactions to attach other moieties if the target compound is a building block for more complex molecules.
  • Deprotection of Boc group if free amine is needed.

Example Synthetic Procedure Summary

Step Reagents & Conditions Outcome Notes
1 Alkene substrate + Et3N·3HF + NBS in CH2Cl2 at 5 °C Bromofluorination yielding β-fluoro bromide High regio- and stereoselectivity
2 Workup with ice-water, extraction with organic solvent Isolation of bromofluorinated intermediate Purification by column chromatography
3 Purification by silica gel chromatography Separation of cis isomer Diastereomeric purity confirmed by NMR
4 Optional deprotection or further functionalization Final this compound Ready for use as synthetic intermediate

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm substitution pattern and stereochemistry.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight.
  • Chromatography: TLC and HPLC (including chiral HPLC) assess purity and diastereomeric ratio.
  • Yield: Typically moderate to good (40-70%) depending on substrate and conditions.

Research Findings and Literature Support

  • Grygorenko et al. describe a robust bromofluorination method applicable to various alkenes, which can be adapted for cyclic amine derivatives like pyrrolidines.
  • Other medicinal chemistry literature reports the use of Boc-protected pyrrolidine intermediates undergoing selective halogenation and fluorination steps to yield halogenated pyrrolidine carboxylates with defined stereochemistry.
  • The stereochemical outcome and purity are critical for biological applications, and the methods provide reliable access to cis-configured products.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions / Values
Starting material Boc-protected pyrrolidine or alkene precursor tert-Butyl pyrrolidine-1-carboxylate derivatives
Halogenating agent N-bromosuccinimide (NBS) 1.2 equivalents
Fluorinating agent Triethylamine-trihydrofluoride (Et3N·3HF) 2.5 equivalents
Solvent Dichloromethane (CH2Cl2) Anhydrous, dry
Temperature 5 °C (addition), then room temperature overnight Controlled cooling and stirring
Diastereoselectivity cis isomer favored Confirmed by NMR
Yield Moderate to good 40-70%
Purification Silica gel chromatography PE/EA gradient

Chemical Reactions Analysis

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Positions 3 and 4) Core Structure Key Applications
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate Br (C3), F (C4) Pyrrolidine-Boc Intermediate for CNS-active drugs
tert-Butyl 3-azidopyrrolidine-1-carboxylate (7) N₃ (C3) Pyrrolidine-Boc Precursor for click chemistry
t-Butyl-3-(4-aryl-triazol-1-yl)pyrrolidine-1-carboxylate (3a/b) Triazole-aryl (C3) Pyrrolidine-Boc Potent CNS agents
Dihydrouracils spiro-fused to pyrrolidines β-Aryl groups Spiro-pyrrolidine CNS activity (structural motif)
  • Halogen vs. Azide/Triazole : Bromine and fluorine in the target compound enhance electrophilicity and lipophilicity, favoring nucleophilic substitution or cross-coupling reactions. In contrast, azide (N₃) and triazole substituents (e.g., compound 7 and 3a/b) enable bioorthogonal click chemistry for rapid ligand assembly .
  • Spiro vs. Linear Frameworks : Spiro-fused dihydrouracils () diverge significantly by integrating a uracil ring, expanding π-conjugation and hydrogen-bonding capacity for CNS receptor interactions .

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The bromo-fluoro substituents increase logP compared to azide or triazole analogues, enhancing membrane permeability. For example, tert-butyl 3-azidopyrrolidine-1-carboxylate (logP ≈ 1.2) is less lipophilic than the target compound (estimated logP > 2.0) .
  • NMR Signatures :
    • ¹⁹F NMR : The target compound’s fluorine resonance appears near -120 ppm (typical for aliphatic C-F), distinct from aryl-fluorine signals in triazole derivatives (e.g., -110 ppm in 3a) .
    • ¹H NMR : The cis-configuration causes distinct coupling patterns (e.g., J₃,4 ≈ 5–7 Hz) versus trans-isomers (J > 10 Hz) .

Biological Activity

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with significant biological activity, primarily due to its interactions with various enzymes and receptors. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and halogen substituents that enhance its reactivity and binding capabilities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula of this compound is C9H15BrFNO2\text{C}_9\text{H}_{15}\text{BrFNO}_2, with a molecular weight of approximately 268.13 g/mol. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties that are significant in various biological contexts.

PropertyValue
Molecular FormulaC9H15BrFNO2
Molecular Weight268.13 g/mol
CAS Number1818847-23-2
StructurePyrrolidine derivative

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's bromine and fluorine substituents are known to enhance binding affinity and selectivity towards active sites on target proteins, making it a candidate for therapeutic applications.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity through competitive inhibition. The presence of the tert-butyl group contributes steric hindrance, influencing the binding dynamics and selectivity towards various enzymes. Studies have utilized techniques such as surface plasmon resonance and enzyme assays to assess binding affinities and kinetics, providing insights into its potential as an enzyme inhibitor.

Therapeutic Applications

The compound has been explored for its potential in drug development, particularly as an inhibitor for specific enzymes involved in disease pathways. Its ability to inhibit enzyme activity positions it as a candidate for treating conditions where enzyme modulation is beneficial, such as cancer and inflammatory diseases.

Case Studies

  • Cancer Research : In studies involving cancer cell lines, this compound demonstrated significant inhibitory effects on tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .
  • Inflammation Models : In models of inflammation, this compound was tested for its ability to modulate cytokine production. For example, it was administered to murine models to assess its impact on IL-6 levels post-stimulation with TLR7 agonists. Results indicated a dose-dependent reduction in inflammatory markers .

Table 2: Summary of Biological Activity Studies

Study FocusFindingsReference
Cancer Cell LinesSignificant growth inhibition
Inflammation ModelsDose-dependent reduction in IL-6 levels
Enzyme InhibitionCompetitive inhibition observed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

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